3-[(1,1-dioxido-2,3-dihydrothiophen-3-yl)sulfanyl]-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1,1-dioxido-2,3-dihydrothiophen-3-yl)sulfanyl]-4H-1,2,4-triazole (let’s call it CDTA) is a synthetic organic compound with a fascinating molecular structure
Vorbereitungsmethoden
Synthetic Routes:: CDTA can be synthesized through several routes. One common method involves the reaction of 2-chloroacetamide with 1,3-dithiol-2-one (dithiolethione) followed by cyclization to form the triazole ring. The reaction proceeds as follows:
2-chloroacetamide+1,3-dithiol-2-one→CDTA
Reaction Conditions:: The reaction typically occurs under mild conditions, often in a solvent like ethanol or acetonitrile. Catalysts or reagents may be employed to enhance the yield and selectivity.
Industrial Production:: While CDTA is not produced on an industrial scale, its synthesis can be scaled up for research purposes or specialized applications.
Analyse Chemischer Reaktionen
CDTA participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Substitution: CDTA can undergo nucleophilic substitution reactions at the sulfur atom.
Reduction: Reduction of the dioxido group may yield different derivatives.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles such as amines or thiols.
Reduction: Reducing agents like sodium borohydride (NaBH₄).
Major Products:: The specific products depend on the reaction conditions and substituents. For example, oxidation may yield sulfoxides or sulfones, while substitution can lead to various derivatives.
Wissenschaftliche Forschungsanwendungen
CDTA finds applications in:
Organic Synthesis: Its versatility allows for the construction of complex molecules.
Materials Science: Characterization studies explore its potential in materials applications.
Pharmaceutical Research: Investigations into its anticancer and anti-inflammatory properties.
Wirkmechanismus
The precise mechanism by which CDTA exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
CDTA’s uniqueness lies in its combination of sulfur, triazole, and dioxido moieties. Similar compounds include other triazoles, thiazoles, and dithiolethiones.
Eigenschaften
Molekularformel |
C6H7N3O2S2 |
---|---|
Molekulargewicht |
217.3 g/mol |
IUPAC-Name |
3-(1H-1,2,4-triazol-5-ylsulfanyl)-2,3-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C6H7N3O2S2/c10-13(11)2-1-5(3-13)12-6-7-4-8-9-6/h1-2,4-5H,3H2,(H,7,8,9) |
InChI-Schlüssel |
IPWSTNLQRMWYFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C=CS1(=O)=O)SC2=NC=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.